Cas no 389574-19-0 (Prasugrel hydrochloride)

Prasugrel hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Prasugrel hydrochloride
- 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone hydrochloride
- [5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate,hydrochloride
- Prasugrel Hydrochlor
- Prasugrel0 Hydrochloriden(Discontinued)
- Prasugren hydrochloride
- DTXSID1049067
- PRASUGREL HYDROCHLORIDE [JAN]
- NCGC00188690-01
- [5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
- EX-A2645
- CAS-389574-19-0
- Prasugrel HCl
- G89JQ59I13
- HCl, Prasugrel
- ETHANONE, 2-(2-(ACETYLOXY)-6,7-DIHYDROTHIENO(3,2-C)PYRIDIN-5(4H)-YL)-1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-, HYDROCHLORIDE (1:1)
- FT-0656362
- Q27278929
- racemic prasugrel hydrochloride
- UNII-G89JQ59I13
- 389574-19-0
- PRASUGREL HYDROCHLORIDE [ORANGE BOOK]
- LY 640315 Hydrochloride
- D05597
- Prasugrel (hydrochloride)
- PRASUGREL HYDROCHLORIDE [MI]
- 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride
- PRASUGREL HYDROCHLORIDE [WHO-DD]
- Prasugren HCl
- PRASUGREL HYDROCHLORIDE [USP MONOGRAPH]
- 2-Acetoxy-5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
- Tox21_113621
- 5-((1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno(3,2-c)pyridin-2-yl acetate hydrochloride
- LY 640315
- AC-24004
- AM20090719
- Ethanone, 2-(2-(acetyloxy)-6,7-dihydrothieno(3,2-c)pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)-, hydrochloride
- 2-ACETOXY-5-(alpha-CYCLOPROPYLCARBONYL-2-FLUOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE HYDROCHLORIDE
- Tox21_113621_1
- PRASUGREL HYDROCHLORIDE [VANDF]
- PRASUGREL HYDROCHLORIDE (EP MONOGRAPH)
- Prasugrel Hydrochloride [USAN]
- CCG-268764
- LY640315
- CHEMBL1201773
- BCP16928
- Ethanone, 2-[2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)-, hydrochloride (1:1)
- (+-)-prasugrel hydrochloride
- PRASUGREL HYDROCHLORIDE (USP-RS)
- Effient (TN)
- AKOS022185568
- HY-15284A
- 5-((1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno(3,2-c)pyridin-2-yl acetate monohydrochloride
- PRASUGREL HYDROCHLORIDE [EP MONOGRAPH]
- PRASUGREL HYDROCHLORIDE [USP-RS]
- PRASUGREL HYDROCHLORIDE [MART.]
- rac-prasugrel hydrochloride
- ETHANONE, 2-(2-(ACETYLOXY)-6,7-DIHYDROTHIENO(3,2-C)PYRIDIN-5(4H)-YL)-1-CYCLOPROPYL-2-(2-FLUOROPHENYL), HYDROCHLORIDE
- DTXCID6028993
- Hydrochloride, Prasugrel
- JALHGCPDPSNJNY-UHFFFAOYSA-N
- CS-1785
- NCGC00188690-02
- 2-ACETOXY-5-(.ALPHA.-CYCLOPROPYLCARBONYL-2-FLUOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE HYDROCHLORIDE
- Effient hydrochloride
- (RS)-prasugrel hydrochloride
- AS-35081
- SCHEMBL246128
- Prasugrenhydrochloride
- Prasugrel hydrochloride (JAN/USAN)
- MFCD11867705
- rac-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno(3,2-c)pyridin-2-yl acetate hydrochloride
- PRASUGREL HYDROCHLORIDE (MART.)
- rac-2-(acetyloxy)-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno(3,2-c)pyridin-5-ium chloride
- PRASUGREL HYDROCHLORIDE (USP MONOGRAPH)
- Prasu doc
- CHEBI:87697
- NS00076200
- PCR 4099 (hydrochloride)
- s4637
-
- MDL: MFCD09954140
- Inchi: InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
- InChI Key: JALHGCPDPSNJNY-UHFFFAOYSA-N
- SMILES: FC1=CC=CC=C1C(C(C2CC2)=O)N3CCC4=C(C3)C=C(S4)OC(C)=O.Cl
Computed Properties
- Exact Mass: 409.091471g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 6
- Monoisotopic Mass: 409.091471g/mol
- Monoisotopic Mass: 409.091471g/mol
- Topological Polar Surface Area: 74.8Ų
- Heavy Atom Count: 27
- Complexity: 555
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 2
Experimental Properties
- Boiling Point: 493.5 °C at 760 mmHg
- Flash Point: 493.5 °C at 760 mmHg
- PSA: 74.85000
- LogP: 4.63090
Prasugrel hydrochloride Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Prasugrel hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P701150-25mg |
Prasugrel Hydrochloride |
389574-19-0 | 25mg |
$138.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P16980-100mg |
Prasugren hydrochloride |
389574-19-0 | 95% | 100mg |
¥249.0 | 2024-07-19 | |
Ambeed | A529076-50mg |
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride |
389574-19-0 | 99% | 50mg |
$25.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6952-200mg |
Prasugrel Hydrochloride |
389574-19-0 | 99.79% | 200mg |
¥ 2379 | 2023-09-07 | |
TRC | P701150-1g |
Prasugrel Hydrochloride |
389574-19-0 | 1g |
$844.00 | 2023-05-17 | ||
TRC | P701150-250mg |
Prasugrel Hydrochloride |
389574-19-0 | 250mg |
$ 604.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D588489-1g |
PRASUGREL HYDROCHLORIDE |
389574-19-0 | 97% | 1g |
$200 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6952-500 mg |
Prasugrel Hydrochloride |
389574-19-0 | 99.79% | 500MG |
¥4340.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6952-1 mL * 10 mM (in DMSO) |
Prasugrel Hydrochloride |
389574-19-0 | 99.79% | 1 mL * 10 mM (in DMSO) |
¥282.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S4637-20mg |
Prasugrel Hydrochloride |
389574-19-0 | 99.53% | 20mg |
¥794.54 | 2023-09-19 |
Prasugrel hydrochloride Related Literature
-
Lihong Jia,Qiuxiang Yin,Lina Zhou,Xia Zhang,Chang Wang,Wei Du,Ling Zhou RSC Adv. 2018 8 9697
-
Eszter Tieger,Violetta Kiss,Gy?rgy Pokol,Zoltán Finta CrystEngComm 2017 19 1912
Additional information on Prasugrel hydrochloride
Prasugrel Hydrochloride (CAS No. 389574-19-0): A Comprehensive Overview of Its Properties and Applications
Prasugrel hydrochloride (CAS No. 389574-19-0) is a potent antiplatelet agent widely recognized for its role in cardiovascular therapeutics. As a thienopyridine-class drug, it has gained significant attention in recent years due to its efficacy in preventing thrombotic events. This article delves into the chemical properties, mechanism of action, therapeutic applications, and current market trends of this important pharmaceutical compound.
The molecular structure of prasugrel HCl features a cyclopropyl group attached to the thienopyridine core, which contributes to its unique pharmacological profile. With a molecular weight of 409.90 g/mol and solubility characteristics that make it suitable for oral administration, this compound has become a subject of extensive research in cardiology. Recent studies have focused on optimizing prasugrel hydrochloride dosage regimens to balance efficacy with bleeding risks, a topic frequently searched by medical professionals.
In clinical applications, prasugrel hydrochloride tablets are primarily prescribed for acute coronary syndrome patients undergoing percutaneous coronary intervention. The drug's mechanism involves irreversible inhibition of the P2Y12 adenosine diphosphate receptor on platelets, offering more consistent platelet inhibition than earlier generation drugs. This property has made it a valuable tool in preventing stent thrombosis, a major concern in interventional cardiology.
The pharmaceutical industry has shown growing interest in prasugrel hydrochloride synthesis and formulation improvements. Current research trends, as reflected in scientific literature searches, include investigations into more stable salt forms and controlled-release formulations. These developments aim to enhance the drug's therapeutic window while minimizing adverse effects, particularly in special populations like elderly patients or those with renal impairment.
Market analysis reveals that prasugrel HCl API (Active Pharmaceutical Ingredient) demand has remained steady, with generic versions entering various markets following patent expirations. Quality control aspects, including prasugrel hydrochloride impurities profiling and stability testing, have become crucial considerations for manufacturers. Regulatory agencies worldwide maintain strict specifications for this compound, ensuring patient safety while allowing for therapeutic innovation.
From a biochemical perspective, prasugrel hydrochloride metabolism involves rapid conversion to its active metabolite by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6. This metabolic pathway has been the focus of numerous drug interaction studies, particularly regarding co-administration with other CYP-modulating medications. Such pharmacogenetic considerations are increasingly important in personalized medicine approaches to antiplatelet therapy.
Recent advancements in analytical techniques have improved the detection and quantification of prasugrel hydrochloride and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) methods with mass spectrometric detection are now standard for pharmacokinetic studies, providing valuable data for clinical decision-making. These methodological improvements have addressed many questions frequently posed by researchers in pharmacology forums.
The safety profile of prasugrel HCl continues to be evaluated through post-marketing surveillance and comparative effectiveness research. Current clinical guidelines emphasize the importance of proper patient selection, weighing the benefits of potent platelet inhibition against potential bleeding risks. This risk-benefit analysis remains a hot topic in cardiology conferences and continuing medical education programs worldwide.
Looking toward the future, research directions for prasugrel hydrochloride include potential expanded indications and combination therapies. Some investigational studies are exploring its use in peripheral artery disease and certain cerebrovascular conditions. Additionally, formulation scientists are working on novel delivery systems that might improve patient compliance and therapeutic outcomes in chronic antiplatelet therapy.
In conclusion, prasugrel hydrochloride (CAS No. 389574-19-0) represents an important advancement in antiplatelet therapy with well-established clinical benefits. Its continued evolution in terms of formulation technology, personalized dosing approaches, and expanded therapeutic applications ensures its relevance in cardiovascular medicine. As research progresses, this compound will likely maintain its position as a key therapeutic option for appropriate patients requiring potent platelet inhibition.
389574-19-0 (Prasugrel hydrochloride) Related Products
- 171752-56-0(Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-)
- 260545-71-9(Thieno[2,3-c]pyridine,7-(3-fluorophenyl)-4,5,6,7-tetrahydro-6-(4-methoxybenzoyl)-)
- 1391194-50-5(4-Fluoro Prasugrel)
- 1391194-39-0(3-Fluoro Prasugrel)
- 1391194-45-8(5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate)
- 1391053-53-4(Defluoro Prasugrel Hydrochloride)
- 104535-60-6(4,5,7,8,10,10a-hexahydrothieno[2,3-a]quinolizin-9-one)
- 389574-20-3(Prasugrel (Maleic acid))
- 150322-43-3(Prasugrel)
- 54943-15-6(5-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (2E)-but-2-enedioate)



